molecular formula C7H3Br2NS B2487827 2,5-Dibromothieno[2,3-b]pyridine CAS No. 2413898-26-5

2,5-Dibromothieno[2,3-b]pyridine

Cat. No.: B2487827
CAS No.: 2413898-26-5
M. Wt: 292.98
InChI Key: ASNOZEJBUZLYPB-UHFFFAOYSA-N
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Description

2,5-Dibromothieno[2,3-b]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound is part of the thienopyridine family, which is known for its diverse pharmacological and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromothieno[2,3-b]pyridine typically involves the bromination of thieno[2,3-b]pyridine. One common method is the direct bromination using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature to avoid over-bromination and to ensure high yield .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure scalability and cost-effectiveness. The bromination reaction can be conducted in large reactors with controlled temperature and stirring to achieve consistent product quality. The use of recyclable solvents and catalysts is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromothieno[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thieno[2,3-b]pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

2,5-Dibromothieno[2,3-b]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including anticancer, antifungal, and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2,5-Dibromothieno[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to inhibit certain kinases and disrupt cellular signaling pathways. The bromine atoms enhance its binding affinity to these targets, making it a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromothieno[2,3-b]pyridine is unique due to the presence of both bromine atoms and the thienopyridine structure. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .

Properties

IUPAC Name

2,5-dibromothieno[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2NS/c8-5-1-4-2-6(9)11-7(4)10-3-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNOZEJBUZLYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(SC2=NC=C1Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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